molecular formula C10H16O2S3 B14806505 2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate

2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate

Cat. No.: B14806505
M. Wt: 264.4 g/mol
InChI Key: ALVYODDWUXIUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate is an organic compound with the molecular formula C10H16O2S3 and a molecular weight of 264.43 g/mol . This compound features a methacrylate group, which is commonly used in polymer chemistry, and a 1,3-dithiolan-2-yl moiety, which is known for its sulfur-containing heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate typically involves the reaction of 1,3-dithiolane with methacrylic acid or its derivatives. The reaction is catalyzed by a Lewis acid or a Brönsted acid, such as yttrium triflate or p-toluenesulfonic acid . The reaction conditions often include refluxing in an organic solvent like petroleum ether or performing the reaction in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), is common to ensure high yields and cost-effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1,3-Dithiolan-2-yl)methyl)thio)ethyl methacrylate is unique due to its combination of a methacrylate group and a sulfur-containing heterocyclic structure. This combination imparts distinctive properties, such as enhanced stability, flexibility, and reactivity, making it suitable for specialized applications in polymer chemistry and material science .

Properties

Molecular Formula

C10H16O2S3

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylmethylsulfanyl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O2S3/c1-8(2)10(11)12-3-4-13-7-9-14-5-6-15-9/h9H,1,3-7H2,2H3

InChI Key

ALVYODDWUXIUPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCSCC1SCCS1

Origin of Product

United States

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